3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde
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Overview
Description
3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C17H24O2. It is a white to light yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde involves the substitution reaction of toluene derivatives. For instance, 3,5-di-tert-butylphenol can undergo a Duff reaction to yield the desired product . The reaction typically involves the use of formylating agents such as hexamethylenetetramine (HMTA) in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzoic acid.
Reduction: 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and ligands for metal complexes.
Biology: It has been studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. For instance, it can form Schiff bases with amines, which can then coordinate with metal ions to form metal complexes. These complexes can exhibit unique catalytic and biological activities . The compound’s aromatic structure also allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar in structure but lacks the cyclohexyl group.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar but lacks both the cyclohexyl and one tert-butyl group.
Uniqueness
3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde is unique due to the presence of both the tert-butyl and cyclohexyl groups, which can influence its steric and electronic properties. These groups can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its similar counterparts .
Properties
CAS No. |
245066-96-0 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C17H24O2/c1-17(2,3)15-10-13(9-14(11-18)16(15)19)12-7-5-4-6-8-12/h9-12,19H,4-8H2,1-3H3 |
InChI Key |
WAXALNJIWXZXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2CCCCC2 |
Origin of Product |
United States |
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